molecular formula C15H16ClNO B2795948 {1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine CAS No. 1095152-58-1

{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine

Cat. No.: B2795948
CAS No.: 1095152-58-1
M. Wt: 261.75
InChI Key: BTBHKIUUQSSFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to a phenylethylamine backbone, with a methyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine typically involves the reaction of 3-chlorophenol with 2-bromoethylbenzene under basic conditions to form the intermediate 2-(3-chlorophenoxy)ethylbenzene. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require specific temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted phenoxy derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of {1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine include:

  • {1-[2-(4-Chlorophenoxy)phenyl]ethyl}(methyl)amine
  • {1-[2-(3-Bromophenoxy)phenyl]ethyl}(methyl)amine
  • {1-[2-(3-Methoxyphenoxy)phenyl]ethyl}(methyl)amine

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chlorophenoxy group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

1-[2-(3-chlorophenoxy)phenyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-11(17-2)14-8-3-4-9-15(14)18-13-7-5-6-12(16)10-13/h3-11,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBHKIUUQSSFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC2=CC(=CC=C2)Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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